molecular formula C7H13ClO B1627409 Neoheptanoyl chloride CAS No. 84788-19-2

Neoheptanoyl chloride

Cat. No.: B1627409
CAS No.: 84788-19-2
M. Wt: 148.63 g/mol
InChI Key: JJWZQJJEKFKGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoheptanoyl chloride is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84788-19-2

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

4,4-dimethylpentanoyl chloride

InChI

InChI=1S/C7H13ClO/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3

InChI Key

JJWZQJJEKFKGNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC(=O)Cl

Canonical SMILES

CC(C)(C)CCC(=O)Cl

84788-19-2

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A 604.45 g (2.3 mol, 1 eq.) portion of PPh3 was dissolved in 724 mL CCl4 in a 2 L three-necked round-bottom flask under N2 to give a hazy solution. A stirbar was added and the flask was fitted with a water-cooled condenser topped with a N2 inlet/outlet, mechanical stirrer and shaft, and an addition funnel. The addition funnel was charged with a solution of ExxonMobil Neoheptanoic Acid Prime (300 g, 2.30 mol uncorrected for purity) in 300 mL CCl4. This material was 94.1% purity with an isomer balance of 43.0% 2,2-dimethylpentanoic acid (DMPA), 37.6% 2-ethyl-2-methylbutanoic acid (EMBA), and 13.5% 2,2,3-trimethylbutanoic acid (TMBA) by GC analysis (using FID detection; uncorrected for response factor). The acid solution was added dropwise at room temperature while stirring over a 1 hour period. No immediate reaction was observed other than a decrease in haziness to give a clear solution. After stirring under N2 for an additional hour at room temperature, the addition funnel was removed and the contents of the flask were heated at reflux (˜80° C.) for 3 h. The formation of a white precipitate was observed upon heating. Subsequently, the mixture was cooled to room temperature and filtered. Solvent was removed from the filtrate using a rotary evaporator. The residue was cooled in a refrigerator for 24 h and subsequently crushed with a spatula and extracted with 800 mL hexane for 2 hours. Solids were removed by filtration and the hexane filtrate depleted of volatiles using a rotary evaporator and high vacuum (at 50° C.) to give 200 g of a crude material containing product, phosphine-containing residues, unreacted acid, and other species (most likely neoheptanoic anhydrides). Fractional distillation of the crude material gave neoheptanoic acid chloride as the first boiling fraction (50° C./2.4×10−2 torr; 57.4 g, 17%); higher boiling fractions contained species assigned as neoheptanoic anhydrides (13C NMR C═O 173.1-173.0 ppm; IR υC═O 1808 and 1741 cm−1) and free acids. Elemental analysis calc. for C17H13ClO: C, 56.57; H, 8.82; Cl, 23.85; O, 10.76. Found: C, 56.64; H, 8.96; Cl, 23.60. 1H NMR (CDCl3, 400 MHz): δ 2.17 (septet, J=6.9 Hz, CHMe2 of TMBA), 1.81 (app. sextet, J=7.3 Hz), 1.64-1.53 (m), and 1.35-1.29 (m) (probably CH2 groups of EMBA and DMPA), 1.28 (s, probably CMe2 of DMPA), 1.21 and 1.20 (2 singlets, probably CMeEt of EMBA and CMe2 of TMBA), 0.94-0.88 (m, CHMe2 of TMBA, CH2Me of EMBA, and CH2Me of DMPA). 13C NMR (CDCl3, 125 MHz): δ 180.53 (C═O of TMBA), 180.11 (C═O of DMPA), 179.75 (C═O of EMBA), 57.23 (CMeEt of EMBA), 56.17 (CMe2 of TMBA), 52.84 (CMe2 of DMPA), 42.55 (CH2 of DMPA), 34.34 (CHMe2 of TMBA), 31.41 (CH2 of EMBA), 25.11 (CMe2 of DMPA), 21.46 (CMe2 of TMBA), 20.38 (CMeEt of EMBA), 17.93 (CH2Me of DMPA), 17.22 (CHMe2 of TMBA), 14.32 (CH2Me of DMPA), 8.58 (CH2Me of EMBA). Isomer ratio (average of C═O and CR2 resonances): 12.6% TMBA, 42.1% EMBA, 45.4% DMPA. IR (NaCl disk): 2970 (s), 2940 (sh), 2877 (sh), 1789 (vs, υC═O), 1698 (m, may be acid υC═O from incidental hydrolysis), 1460 (m), 1387 (w), 1369 (sh), 1194 (w), 1066 (w), 1009 (w), 975 (w), 961 (w), 916 (vs), 888 (m), 864 (m), 804 (vs), 756 (w), 743 (w) cm1.
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Synthesis routes and methods III

Procedure details

4,4-Dimethylpentanoic acid (40 g; Chem Lett, (1980), 571) was treated at 20° for 16 h with thionyl chloride (40 g) and the mixture distilled under reduced pressure to yield 4,4-dimethylpentanoyl chloride (38 g) b.p. 52°-58° at 10 mm Hg; δ (CDCl3) 0.94 (9H, s, C(CH3)3 ; 1.66 (2H, t, J=9 Hz, CH2) and 2.88 (2H, t, J=9 Hz, CH2CO).
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